molecular formula C17H16N2O B2766971 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one CAS No. 56402-41-6

1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one

Cat. No. B2766971
CAS RN: 56402-41-6
M. Wt: 264.328
InChI Key: VWWWLWMLFDONRJ-UHFFFAOYSA-N
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Description

Diazepam is a widely used drug, known for its anticonvulsant, sedative, and muscle relaxant properties . It is a benzodiazepine derivative .


Molecular Structure Analysis

The molecular structure of Diazepam is C16H13ClN2O with a molecular weight of 284.74 .


Chemical Reactions Analysis

The fungus Aspergillus niger J/8 can N-demethylate Diazepam to form 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-one .


Physical And Chemical Properties Analysis

Diazepam is a colorless crystalline compound, insoluble in water, with a molecular weight of 284.74 .

Mechanism of Action

Diazepam appears to act on parts of the limbic system, the thalamus, and hypothalamus, inducing calming effects .

Safety and Hazards

Diazepam is listed as causing developmental toxicity . The use of benzodiazepines, including Diazepam, exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death .

properties

IUPAC Name

1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)18-11-16(20)19(15)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWWLWMLFDONRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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